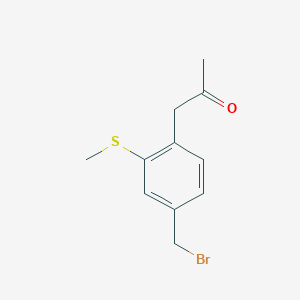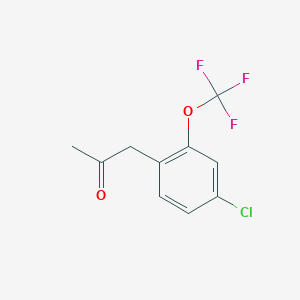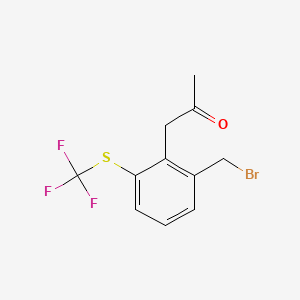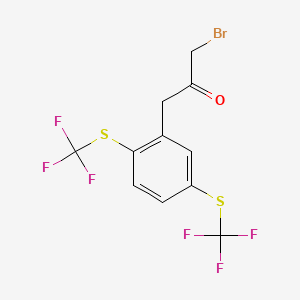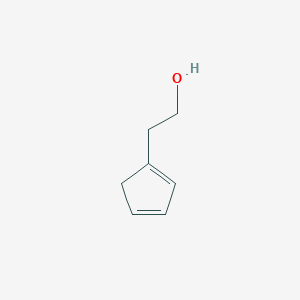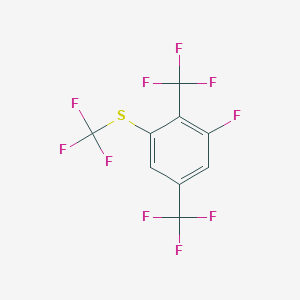
1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene is a fluorinated aromatic compound known for its unique chemical properties and applications. This compound is characterized by the presence of trifluoromethyl groups, a fluorine atom, and a trifluoromethylthio group attached to a benzene ring. These functional groups impart significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene typically involves multi-step organic reactions. One common method includes the introduction of trifluoromethyl groups through electrophilic aromatic substitution reactions. The fluorine atom and trifluoromethylthio group can be introduced using specific reagents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other reduced forms.
Substitution: The fluorine atom and trifluoromethyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl and trifluoromethylthio groups can engage in strong electron-withdrawing interactions, affecting the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene can be compared with other fluorinated aromatic compounds such as:
1,4-Bis(trifluoromethyl)benzene: Lacks the fluorine and trifluoromethylthio groups, resulting in different reactivity and applications.
2,4,6-Trifluoromethylbenzene: Contains three trifluoromethyl groups but lacks the fluorine and trifluoromethylthio groups.
1,3,5-Trifluoromethylbenzene: Similar to 1,4-Bis(trifluoromethyl)benzene but with a different substitution pattern. The presence of the fluorine and trifluoromethylthio groups in this compound imparts unique chemical properties, making it distinct from these similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H2F10S |
|---|---|
Poids moléculaire |
332.16 g/mol |
Nom IUPAC |
1-fluoro-2,5-bis(trifluoromethyl)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H2F10S/c10-4-1-3(7(11,12)13)2-5(20-9(17,18)19)6(4)8(14,15)16/h1-2H |
Clé InChI |
AZZGFFNBBXLORQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)C(F)(F)F)SC(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B14046511.png)



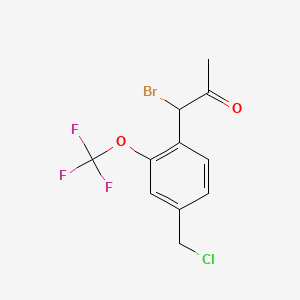
![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride](/img/structure/B14046561.png)
